molecular formula C20H19NO5 B557250 Fmoc-Hyp-OH CAS No. 88050-17-3

Fmoc-Hyp-OH

Cat. No. B557250
CAS RN: 88050-17-3
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-XIKOKIGWSA-N
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Description

Fmoc-Hyp-OH, also known as N-α-Fmoc-L-trans-4-hydroxyproline, is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .


Synthesis Analysis

Fmoc-Hyp-OH is synthesized using solid phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The chemical concept of SPPS is based on the successive coupling of N α -protected amino acids to a growing peptide chain which is immobilized on a solid support . The key steps of Fmoc-SPPS include: anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α -Fmoc-protected and acid-activated amino acids, and removal of the side chain protecting groups .


Molecular Structure Analysis

The molecular formula of Fmoc-Hyp-OH is C20H19NO5 . Its molecular weight is 353.37 . For the tBu variant, the molecular formula is C24H27NO5 and the molecular weight is 409.47 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-Hyp-OH are part of the Fmoc solid phase peptide synthesis (SPPS) strategy . This includes the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .


Physical And Chemical Properties Analysis

Fmoc-Hyp-OH is a powder that is used in peptide synthesis . The optical activity of Fmoc-Hyp-OH is [α]20/D −60±2°, c = 1% in methanol .

Scientific Research Applications

  • Synthesis of Collagen Model Peptides : Fmoc-Hyp-OH is utilized in the synthesis of collagen model peptides. For example, Erdmann and Wennemers (2009) reported on the efficient synthesis of a tripeptidic building block incorporating Fmoc-Hyp-OH, which is crucial for preparing collagen model peptides. This method facilitates purification and allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported collagen model peptide (Erdmann & Wennemers, 2009).

  • Determination of Hydroxyproline in Muscle : Fmoc-Hyp-OH is also used in chromatographic methods for determining hydroxyproline (HYP) content in muscle. Smith and Judge (1991) developed an HPLC method using FMOC for the determination of hydroxyproline in muscle hydrolyzates, highlighting its utility in analytical chemistry (Smith & Judge, 1991).

  • Quantitative Analysis of Gelatine in Historic Papers : In conservation science, Fmoc-Hyp-OH has been used in methods for the quantitative analysis of gelatine in historic papers. Cséfalvayová et al. (2010) described the use of Fmoc-Hyp-OH for the derivatization of hydroxyproline, a key component in gelatine, which was then determined using chromatographic separation. This method is crucial for the preservation of historical documents (Cséfalvayová et al., 2010).

  • Antibacterial Composite Materials : In the biomedical field, Fmoc-Hyp-OH plays a role in developing antibacterial materials. For instance, Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-Hyp-OH and their integration in resin-based composites for inhibiting bacterial growth, highlighting its potential in developing new biomedical materials (Schnaider et al., 2019).

  • Synthesis of Higher Molecular Weight Collagen-Type Peptides : Ottl, Musiol, and Moroder (1999) discussed the use of Fmoc-Hyp-OH in the synthesis of larger synthetic collagen peptides. Their study showed improved quality in the crude products and satisfactory yields, making it significant in the field of peptide synthesis (Ottl, Musiol, & Moroder, 1999).

  • Inhibitors of HIV-1 Protease : Fmoc-Hyp-OH has been utilized in the preparation of peptides to inhibit HIV-1 protease. Strom et al. (2015) synthesized fullerene amino acid-derived peptides incorporating Fmoc-Hyp-OH, demonstrating their potential as HIV-1 protease inhibitors (Strom et al., 2015).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Fmoc-Hyp-OH . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-Hyp-OH has potential applications in biomedical fields. For instance, Fmoc-derivatives of series K have been found to form stable hydrogels that fully support cell adhesion, survival, and duplication, making them potential materials for tissue engineering . Furthermore, Fmoc-diphenylalanine-based hydrogels have been evaluated as potential vehicles for drug delivery .

properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373242
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Hyp-OH

CAS RN

88050-17-3
Record name (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trans-4-hydroxyproline (5.0 g, 38.1 mmoles) is suspended in a mixture of dioxane (75 mL) and water (75 mL), and stirred briskly at ambient temperature. Sodium bicarbonate (8.0 g, 95.2 mmoles) is added. And the mixture is stirred until all solids dissolve. A solution of 9-fluorenylmethyl chloroformate (11.4 g, 44.0 mmoles) in toluene (25 mL) is added slowly dropwise. The mixture is then stirred for 16 hours. Water (50 mL) and saturated aqueous sodium bicarbonate (50 mL) are added to the reaction mixture, which is then poured into a separatory funnel and washed with diethyl ether (100 mL). The layers are separated, and the aqueous layer is titrated to a pH of about 2 (as determined using pH paper) with concentrated aqueous hydrochloric acid. Ethyl acetate (150 mL) is added to the acidic solution; the mixture is shaken well, and then poured into a separatory funnel. The layers are separated and the aqueous layer extracted again with ethyl acetate (150 mL). The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered and evaporated to a white glassy foam. The crude product is purified on silica gel (400 mL bed volume) eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL), then ethyl acetate:methanol:acetic acid (95:5:2 [v/v/v], 1000 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a clear colorless syrup. The syrup is co-evaporated three time with toluene (150 mL each) to remove residual acetic acid. The resulting amorphous white solid is dried well in vacuo. The yield is 12.0 g (89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
SV Campos, LP Miranda, M Meldal - Journal of the Chemical Society …, 2002 - pubs.rsc.org
… Fmoc-Ser-OH, Fmoc-Thr-OH, and Fmoc-Hyp-OH were dried by co-evaporation with 1,4-dioxane and storage over P 2 O 5 in vacuo. Sulfur trioxide·DMF was dried in vacuo over P 2 O 5 . …
Number of citations: 21 pubs.rsc.org
M Doi, Y Nishi, N Kiritoshi, T Iwata, M Nago, H Nakano… - Tetrahedron, 2002 - Elsevier
… For the syntheses of Fmoc-fPro-OH (7a: 4(R) and 7b: 4(S)), it would also be envisaged that an appropriate ester of Fmoc-Hyp-OH might serve for direct fluorination as suggested by …
Number of citations: 58 www.sciencedirect.com
G Stavropoulos, K Karagiannis, D Vynios… - Acta. Chem …, 1991 - actachemscand.org
… Thus, reaction of the polymeric chloride 8 with Fmoc-Hyp-OH (9), in the presence of di… mmol Fmoc-Hyp-OH per gram of resin as determined spectrophotometrically. Fmoc-Hyp-OH was …
Number of citations: 19 actachemscand.org
G Arsequell, N Sàrries, G Valencia - Tetrahedron letters, 1995 - Elsevier
… First, by glycosylation ofN~-Fmoc Hyp OH, having unprotected carboxyl group with different peracetylated glycosyl derivatives. Alternatively, by glycosylation of its derivative N"-Fmoc …
Number of citations: 25 www.sciencedirect.com
AM Boldi, JM Dener, TP Hopkins - Journal of Combinatorial …, 2001 - ACS Publications
… An alternative route involved the formation of the ester of Fmoc-Hyp-OH with bromomethyl … Coupling of Fmoc-Hyp-OH (5) to diamines on nitrophenol carbonate linker 6 11, Mitsunobu …
Number of citations: 25 pubs.acs.org
JL Torres, E Pagans, P Clapés - Letters in Peptide Science, 1996 - Springer
… BF3"EtzO (15.6 ml, 124 mmole) at room temperature was added dropwise to a suspension of Fmoc-Hyp-OH (17.7 g, 50 mmole) and penta-Oacetyl-I]-D-galactopyranose (16.3 g, 41.8 …
Number of citations: 5 link.springer.com
NW Owens, J Stetefeld, E Lattová… - Journal of the American …, 2010 - ACS Publications
… , Sàrries, and Valencia using the Lewis acid BF 3 ·OEt 2 to promote the addition of 1,2,3,4,6-penta-O-acetyl-β-d-galactopyranoside (24) to commercially available Fmoc-Hyp-OH, which …
Number of citations: 57 pubs.acs.org
E Bardají, JL Torres, P Clapés, F Albericio… - Journal of the …, 1991 - pubs.rsc.org
The synthesis and biological activity of [Hyp4]morphiceptin and two glycosyl derivatives are reported. Glycopeptide amides were obtained using Fmoc solid-phase chemistry and mild …
Number of citations: 51 pubs.rsc.org
JL Torres, P Clapés - Journal of Peptide Science: An Official …, 1997 - Wiley Online Library
… Et2O (15.6 ml, 125 mmol) was added dropwise at room temperature to a suspension of Fmoc-Hyp-OH (17.7 g, 50.0 mmol) and penta-O-acetyl-b-D-galactopyranose (16.3 g, 41.8 mmol) …
Number of citations: 5 onlinelibrary.wiley.com
P Clapés, E Pera, JL Torres - Biotechnology Letters, 1997 - Springer
Neutrase, co-deposited with sorbitol on to polyamide, synthesised several N a -protected dipeptide derivatives in acetonitrile with a buffer concentration of 4% (v/v). Reaction yields …
Number of citations: 28 link.springer.com

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